molecular formula C8H7BrN2O3 B1461525 4-Bromo-N-methyl-3-nitrobenzamide CAS No. 1096893-94-5

4-Bromo-N-methyl-3-nitrobenzamide

Cat. No. B1461525
CAS RN: 1096893-94-5
M. Wt: 259.06 g/mol
InChI Key: YWNKGZWXPKMDTH-UHFFFAOYSA-N
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Description

“4-Bromo-N-methyl-3-nitrobenzamide” is a chemical compound with the molecular formula C8H7BrN2O3 . It has a molecular weight of 259.06 g/mol .


Molecular Structure Analysis

The InChI code for “4-Bromo-N-methyl-3-nitrobenzamide” is 1S/C8H7BrN2O3/c1-10-8(12)5-2-3-6(9)7(4-5)11(13)14/h2-4H,1H3,(H,10,12) . The compound has a complex structure with several functional groups, including a bromo group, a nitro group, and an amide group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 214.06 g/mol and an exact mass of 212.97893 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The topological polar surface area is 29.1 Ų .

Scientific Research Applications

Crystal Engineering and Halogen Bonds

Studies have explored the interactions involving halogen atoms like bromine in the context of crystal engineering. For instance, the investigation into molecular tapes mediated by hydrogen and halogen bonds provides insight into the structural insulation and predictability of cross-pairing interactions involving less polarizable atoms such as bromine (Saha, Nangia, & Jaskólski, 2005). This research is crucial for designing crystal structures with desired properties.

Spectroscopic Analysis and Electro-optical Applications

A detailed spectroscopic analysis of N-(4-Bromophenyl)-4-nitrobenzamide has been conducted, showcasing the compound's vibrational characteristics and electronic properties. The study highlights the compound's potential in electro-optical applications due to its hyperpolarizability values, suggesting a role in the development of new materials with specific optical properties (Dwivedi & Kumar, 2019).

Antibacterial Drug Potential

Molecular docking studies have revealed that derivatives of 4-Bromo-N-methyl-3-nitrobenzamide could effectively act as antibacterial drugs. This insight is based on the compound's interactions within bacterial systems, indicating its therapeutic potential against bacterial infections (Dwivedi & Kumar, 2019).

Synthesis and Application in Drug Discovery

properties

IUPAC Name

4-bromo-N-methyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3/c1-10-8(12)5-2-3-6(9)7(4-5)11(13)14/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNKGZWXPKMDTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655723
Record name 4-Bromo-N-methyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-methyl-3-nitrobenzamide

CAS RN

1096893-94-5
Record name 4-Bromo-N-methyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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